[(3-Azidopropoxy)methyl]tributylstannane
Description
[(3-Azidopropoxy)methyl]tributylstannane is an organotin compound featuring a tributylstannane core modified with a (3-azidopropoxy)methyl substituent. This structure combines the reactivity of organotin moieties, known for applications in cross-coupling reactions (e.g., Stille coupling), with an azide group, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). The compound’s dual functionality makes it valuable in synthetic organic chemistry, particularly for bioconjugation and polymer science.
Properties
Molecular Formula |
C16H35N3OSn |
|---|---|
Molecular Weight |
404.2 g/mol |
IUPAC Name |
3-azidopropoxymethyl(tributyl)stannane |
InChI |
InChI=1S/C4H8N3O.3C4H9.Sn/c1-8-4-2-3-6-7-5;3*1-3-4-2;/h1-4H2;3*1,3-4H2,2H3; |
InChI Key |
JFQJSWULYIKPRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCCCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Azidopropoxy)methyl]tributylstannane typically involves the reaction of tributylstannyl chloride with 3-azidopropanol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the decomposition of the azido group. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
[(3-Azidopropoxy)methyl]tributylstannane undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Oxidation: The stannane moiety can undergo oxidation to form stannic compounds.
Common Reagents and Conditions
CuAAC: Copper(I) catalysts, such as copper sulfate and sodium ascorbate, are commonly used.
SPAAC: Strained alkynes, such as dibenzocyclooctyne (DBCO), are used.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are typical reducing agents.
Major Products
Triazoles: Formed from azide-alkyne cycloaddition reactions.
Amines: Formed from the reduction of the azido group.
Scientific Research Applications
[(3-Azidopropoxy)methyl]tributylstannane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various organotin compounds and as a reagent in azide-alkyne cycloaddition reactions.
Materials Science: The compound is utilized in the preparation of functionalized materials, including polymers and nanomaterials, due to its ability to form stable triazole linkages.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Chemical Biology: The compound is used in bioconjugation techniques to label biomolecules with azide groups for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of [(3-Azidopropoxy)methyl]tributylstannane primarily involves its reactivity with nucleophiles and electrophiles. The azido group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of triazoles or amines . The stannane moiety can undergo oxidative addition and reductive elimination reactions, facilitating various transformations in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azide Functionality
Compounds 6b , 6c , and 6d () share the 3-azidopropoxy motif but differ in their core structures. For example:
- 6b : Contains a bis(4-fluorophenyl)methylpiperazine group.
- 6c : Features a 4-phenylpiperidine backbone.
- 6d : Incorporates a piperonylpiperazine moiety.
Key Differences :
- The absence of a tin center in these analogues limits their utility in metal-mediated reactions.
- Their azide groups are integrated into amide or ester frameworks, contrasting with the ether-linked azidopropoxy group in the stannane compound.
Organotin Comparators
highlights related organotin compounds:
- Tributylchlorostannane (CAS 1461-22-9): Features a chloro substituent instead of azidopropoxymethyl.
- Tributyltin (CAS 2307-49-5): A simpler organotin compound lacking functional groups for further conjugation.
Key Differences :
- Reactivity : The chloro group in tributylchlorostannane facilitates nucleophilic substitution, whereas the azide in the target compound enables click chemistry.
- Toxicity: Tributyltin derivatives are highly regulated due to environmental toxicity (e.g., biocidal effects) . The azide group introduces explosion risks, absent in non-azide organotins.
Table 2: Hazard and Application Profiles
| Compound | Key Hazards | Primary Applications |
|---|---|---|
| Tributylchlorostannane | Corrosive, toxic to aquatic life | Catalyst in organic synthesis |
| Tributyltin | Persistent environmental toxin | Antifouling agents (historically) |
| Target Stannane | Azide-related explosion risk | Click chemistry, bioconjugation |
Research Implications and Limitations
- Advantages: The target compound bridges organotin chemistry and click chemistry, offering unique modularity.
- Limitations: Limited data on its spectroscopic characterization and toxicity (as seen in , where azide-related hazards are understudied).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
